2-((Dimethylamino)methyl)aniline dihydrochloride

Description

The exact mass of the compound 2-((Dimethylamino)methyl)aniline dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-((Dimethylamino)methyl)aniline dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Dimethylamino)methyl)aniline dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(dimethylamino)methyl]aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-11(2)7-8-5-3-4-6-9(8)10;;/h3-6H,7,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLFYYMQVBPGQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678865 | |

| Record name | 2-[(Dimethylamino)methyl]aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858846-63-6 | |

| Record name | 2-[(Dimethylamino)methyl]aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(dimethylamino)methyl]aniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 2-((Dimethylamino)methyl)aniline dihydrochloride?

An In-Depth Technical Guide to 2-((Dimethylamino)methyl)aniline Dihydrochloride

Introduction

2-((Dimethylamino)methyl)aniline dihydrochloride is a substituted aniline derivative provided as a crystalline dihydrochloride salt. Its structure incorporates a primary aromatic amine, a phenyl ring, and a tertiary amine side chain, making it a bifunctional molecule with significant utility in synthetic chemistry. As a stable, water-soluble salt, it serves primarily as a versatile building block or intermediate in the development of more complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a detailed overview of its core physical and chemical properties, validated characterization protocols, and essential handling information for research and development professionals.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers.

-

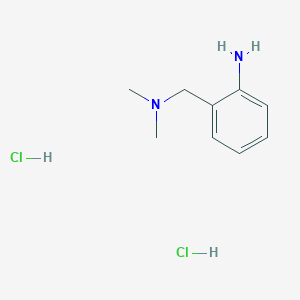

Chemical Structure: The molecule consists of an aniline core substituted at the ortho-position with a dimethylaminomethyl group. In its dihydrochloride form, both the primary aniline nitrogen and the tertiary dimethylamino nitrogen are protonated, forming ammonium chloride salts.

Caption: Chemical structure of 2-((Dimethylamino)methyl)aniline Dihydrochloride.

-

Identifiers:

| Identifier | Value | Source |

| CAS Number | 858846-63-6 | [1][2] |

| Molecular Formula | C₉H₁₆Cl₂N₂ | [1][3] |

| Molecular Weight | 223.14 g/mol | [1][2] |

| IUPAC Name | 2-((Dimethylamino)methyl)aniline dihydrochloride | |

| Synonyms | 2-[(Dimethylamino)methyl]aniline--hydrogen chloride (1/2) | [3] |

| InChI Key | YMLFYYMQVBPGQI-UHFFFAOYSA-N | [3] |

| SMILES | CN(C)CC1=CC=CC=C1N.Cl.Cl | [1] |

Physical Properties

The physical properties dictate the compound's handling, storage, and application requirements. This compound is typically supplied as a solid, which is advantageous for stability and weighing.

| Property | Value | Source |

| Physical Form | Solid / Crystalline Solid | |

| Melting Point | ~200 °C | [1] |

| Solubility | As a dihydrochloride salt, it is expected to have good solubility in polar solvents such as water, methanol, and DMSO. | |

| Appearance | Typically an off-white to yellow or brown solid. |

Chemical Properties and Reactivity

The chemical behavior of 2-((Dimethylamino)methyl)aniline dihydrochloride is governed by its two protonated amine functional groups and the aromatic ring.

-

Acidity/Basicity: The presence of two ammonium chloride groups makes the compound acidic in solution. The free base form, 2-((Dimethylamino)methyl)aniline, has two basic centers: the primary aniline amine (pKa of the conjugate acid is ~4.6) and the tertiary aliphatic amine (pKa of the conjugate acid is ~9-10). The dihydrochloride salt form is the preferred state for storage as it is more stable and less susceptible to air oxidation compared to the free base.[4]

-

Stability and Storage: The dihydrochloride salt is significantly more stable than its free base counterpart. For long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.

-

Reactivity of the Aromatic Ring: In the free base form, the primary amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, in the dihydrochloride salt, the -NH₃⁺ group is a strongly deactivating, meta-directing group due to its positive charge. Any reactions involving electrophilic substitution would require deprotonation to the free base form.

-

Reactivity of the Amino Groups: The primary aniline and tertiary amine functionalities of the free base are nucleophilic. They can participate in a wide range of reactions, including acylation, alkylation, and diazotization (at the primary amine), making the compound a versatile precursor for synthesizing heterocycles, dyes, and pharmaceutical candidates.

Experimental Protocols: Identity and Purity Verification

Ensuring the identity and purity of a starting material is a cornerstone of trustworthy and reproducible research. The following protocols outline a self-validating workflow for the characterization of 2-((Dimethylamino)methyl)aniline dihydrochloride.

Protocol: Preparation of a Standard Solution

Causality: Accurate concentration is critical for both quantitative analysis (e.g., HPLC) and qualitative measurements (e.g., NMR). Using calibrated analytical balances and volumetric glassware minimizes error.

-

Weighing: On a calibrated analytical balance, accurately weigh approximately 10-20 mg of the compound into a clean, dry vial. Record the exact mass.

-

Dissolution: Select a suitable deuterated solvent for analysis (e.g., DMSO-d₆ or D₂O for NMR). Add the solvent to the vial to dissolve the solid completely. Gentle vortexing or sonication may be applied if necessary.

-

Transfer: For quantitative analysis, the solution would be transferred to a Class A volumetric flask and diluted to the mark to create a stock solution of known concentration. For routine NMR, direct dissolution in the NMR tube is common.

Protocol: Structural Confirmation by ¹H NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a definitive fingerprint of a molecule's structure. Each unique proton environment generates a distinct signal, and the splitting pattern (multiplicity) of these signals reveals adjacent protons, confirming the connectivity of the molecular framework. The resulting spectrum must match the expected pattern for the structure to be validated.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set standard acquisition parameters (e.g., 90° pulse, 2-5 second relaxation delay, 16-64 scans for good signal-to-noise).

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) data.

-

Data Processing:

-

Apply a Fourier transform to the FID to generate the spectrum.

-

Phase the spectrum to ensure all peaks are in the correct positive orientation.

-

Calibrate the chemical shift axis (δ) using a reference signal (e.g., residual solvent peak for DMSO-d₆ at ~2.50 ppm).

-

Integrate the peaks to determine the relative ratios of protons.

-

-

Spectral Interpretation (Expected Signals):

-

Aromatic Protons (4H): A complex multiplet pattern between ~7.0-8.0 ppm.

-

Methylene Protons (-CH₂-) (2H): A singlet or multiplet around ~4.0-4.5 ppm.

-

Amine Protons (-NH₃⁺ and -N⁺H-): Broad signals that may be exchangeable with D₂O. Their chemical shift can be highly variable.

-

Methyl Protons (-N(CH₃)₂) (6H): A singlet around ~2.5-3.0 ppm.

-

Caption: Self-validating workflow for identity confirmation.

Safety and Handling

Professional laboratory practice requires adherence to strict safety protocols, especially when handling reactive chemical intermediates. Although a full Safety Data Sheet (SDS) should always be consulted, the following summarizes key hazards based on the parent compound and similar structures.[5][6][7]

-

GHS Hazard Classification (based on free aniline base):

-

Personal Protective Equipment (PPE):

-

Handling and First Aid:

Applications in Drug Development and Research

2-((Dimethylamino)methyl)aniline dihydrochloride is classified as a "versatile small molecule scaffold" or building block.[1] Its utility stems from the strategic placement of its functional groups, which allows it to be incorporated into larger, more complex target molecules.

-

Medicinal Chemistry: The ortho-amino-benzylamine motif is a privileged structure found in various biologically active compounds. The primary amine can be used as a handle to construct heterocyclic rings (e.g., quinazolines, benzodiazepines) or to form amides and sulfonamides. The tertiary amine can act as a basic center for salt formation to improve the solubility of a final drug candidate or participate in key binding interactions with biological targets.

-

Materials Science: Aniline derivatives are precursors to conductive polymers and dyes. The functional groups on this compound could be used to synthesize specialized monomers for polymerization or to create functional dyes and probes.

References

-

2-((Dimethylamino)methyl)aniline | C9H14N2 | CID 12586115. PubChem, National Center for Biotechnology Information. [Link]

-

2-((Dimethylamino)methyl)aniline. Lead Sciences. [Link]

-

2-DIMETHYLAMINOMETHYL-ANILINE 1904-62-7 wiki. Molbase. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. aceschem.com [aceschem.com]

- 3. 2-[(dimethylamino)methyl]aniline dihydrochloride [cymitquimica.com]

- 4. guidechem.com [guidechem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. 2-((Dimethylamino)methyl)aniline | C9H14N2 | CID 12586115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

A Comprehensive Technical Guide to 2-((Dimethylamino)methyl)aniline Dihydrochloride: Synthesis, Characterization, and Applications

This guide provides an in-depth technical overview of 2-((Dimethylamino)methyl)aniline dihydrochloride, a versatile chemical intermediate with significant applications in modern drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's fundamental properties, provides validated protocols for its synthesis and analysis, and explores its relevance as a structural scaffold in pharmaceutical research.

Core Molecular and Physical Properties

2-((Dimethylamino)methyl)aniline dihydrochloride is the hydrochloride salt form of the parent free base, 2-((Dimethylamino)methyl)aniline. The dihydrochloride salt form confers superior stability and aqueous solubility, making it more amenable to handling, formulation, and biological screening protocols.

Chemical Identity and Structure

The structural architecture consists of an aniline ring substituted at the ortho position with a dimethylaminomethyl group. The presence of two basic nitrogen atoms—the primary aromatic amine and the tertiary aliphatic amine—allows for the formation of a stable dihydrochloride salt.

Caption: Chemical structure of 2-((Dimethylamino)methyl)aniline dihydrochloride.

Quantitative Data Summary

The key physicochemical properties of the compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₆Cl₂N₂ | [1][2] |

| Molecular Weight | 223.14 g/mol | [1][2][3] |

| CAS Number | 858846-63-6 | [1][2][3] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 200 °C | [2] |

| Parent Base CAS | 1904-62-7 | [4] |

| Parent Base Formula | C₉H₁₄N₂ | [4] |

| Parent Base Mol. Wt. | 150.22 g/mol | [4] |

Synthesis Protocol: Ortho-Aminomethylation via the Mannich Reaction

The synthesis of the parent free base, 2-((Dimethylamino)methyl)aniline, is most effectively achieved through a Mannich reaction. This classic three-component condensation involves the aminoalkylation of a C-H bond adjacent to a carbonyl group, but in the case of electron-rich aromatics like aniline, it facilitates direct substitution onto the ring. The reaction proceeds via the in-situ formation of an electrophilic dimethylaminomethyl cation (an Eschenmoser's salt precursor), which then undergoes electrophilic aromatic substitution preferentially at the ortho position of aniline.

Reaction Mechanism

The reaction is initiated by the acid-catalyzed formation of a highly electrophilic iminium ion from dimethylamine and formaldehyde. Aniline, acting as the nucleophile, attacks this iminium ion to form the C-C bond, yielding the desired product.

Caption: Mechanism of the Mannich reaction for aniline aminomethylation.

Step-by-Step Synthesis of 2-((Dimethylamino)methyl)aniline

This protocol is adapted from established procedures for Mannich reactions involving anilines.[5][6][7]

Materials:

-

Aniline (freshly distilled)

-

Aqueous Dimethylamine (40% solution)

-

Aqueous Formaldehyde (37% solution)

-

Hydrochloric Acid (concentrated)

-

Diethyl Ether

-

Sodium Hydroxide (pellets)

-

Anhydrous Magnesium Sulfate

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine 100 mL of ethanol and 18.6 g (0.2 mol) of freshly distilled aniline.

-

Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. Premix 18.0 g (0.24 mol) of 37% aqueous formaldehyde and 27.0 g (0.24 mol) of 40% aqueous dimethylamine in a separate beaker and transfer this mixture to the dropping funnel.

-

Reaction Execution: Add the formaldehyde/dimethylamine mixture dropwise to the stirred aniline solution over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4 hours.

-

Work-up and Extraction: Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing 200 mL of water. Extract the aqueous phase with diethyl ether (3 x 100 mL).

-

Purification of Free Base: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-((Dimethylamino)methyl)aniline as an oil. Further purification can be achieved by vacuum distillation.

Conversion to Dihydrochloride Salt

-

Dissolution: Dissolve the purified free base oil in 150 mL of anhydrous diethyl ether.

-

Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a calculated amount of concentrated hydrochloric acid dropwise with vigorous stirring. A white precipitate will form immediately.

-

Isolation: Continue the addition until the solution is strongly acidic (test with pH paper). Stir for an additional 30 minutes in the ice bath.

-

Washing and Drying: Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any unreacted starting material. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. The following protocols provide a framework for a comprehensive quality assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the final compound and monitoring reaction progress. A reversed-phase method is most suitable for this polar analyte.

Methodology:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of the dihydrochloride salt in 1 mL of a 50:50 Water:Acetonitrile mixture.

Rationale: The C18 stationary phase provides excellent retention for the aromatic ring, while the ion-pairing agent (TFA) ensures sharp peak shapes for the basic amine functionalities.[3][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation. The following are predicted chemical shifts based on analogous structures.[2][9]

¹H NMR (400 MHz, D₂O):

-

δ ~7.2-7.5 ppm (m, 4H): Aromatic protons of the aniline ring.

-

δ ~4.0 ppm (s, 2H): Methylene protons (-CH₂-).

-

δ ~2.8 ppm (s, 6H): Methyl protons of the dimethylamino group (-N(CH₃)₂).

-

Note: Amine protons (NH₃⁺ and NH⁺) will exchange with D₂O and may not be visible or will appear as a broad singlet.

¹³C NMR (100 MHz, D₂O):

-

δ ~145 ppm: Aromatic C-N (C1).

-

δ ~130-132 ppm: Aromatic C-H.

-

δ ~120-128 ppm: Aromatic C-H and C-C (C2).

-

δ ~60 ppm: Methylene carbon (-CH₂-).

-

δ ~45 ppm: Methyl carbons (-N(CH₃)₂).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the parent free base. Electron Ionization (EI) coupled with Gas Chromatography (GC) is a suitable method for the volatile free base.

GC-MS Protocol:

-

Sample Preparation: Neutralize an aqueous solution of the dihydrochloride salt with NaOH and extract the free base into diethyl ether. Dry the ether layer and inject it into the GC-MS.

-

GC Conditions: Use a standard nonpolar column (e.g., DB-5ms). Ramp the oven temperature from 100 °C to 250 °C.

-

MS Analysis:

-

Expected Molecular Ion (M⁺): m/z = 150.

-

Key Fragmentation Pattern: A dominant peak at m/z = 58, corresponding to the stable [CH₂=N(CH₃)₂]⁺ fragment resulting from benzylic cleavage, is highly characteristic of this structure.

-

Caption: Overall workflow from synthesis to analytical quality control.

Applications in Drug Development

The 2-substituted aniline scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors.[1] The dimethylaminomethyl group at the ortho position serves several critical functions:

-

Solubilizing Group: The basic tertiary amine enhances aqueous solubility, a crucial parameter for bioavailability and formulation.

-

Pharmacophoric Element: It can act as a key hydrogen bond acceptor or form salt-bridge interactions with amino acid residues (e.g., aspartate, glutamate) in the target protein's active site.

-

Conformational Anchor: The ortho substituent can induce a specific torsion angle in the aniline ring, locking the molecule into a bioactive conformation required for high-affinity binding.

Recent studies have highlighted the use of closely related 2-substituted aniline pyrimidine derivatives as potent dual inhibitors of Mer and c-Met kinases, which are implicated in the progression of various cancers.[1] 2-((Dimethylamino)methyl)aniline dihydrochloride serves as a readily available and highly functionalized starting material for the synthesis of compound libraries targeting these and other important oncological targets.

Conclusion

2-((Dimethylamino)methyl)aniline dihydrochloride is a valuable and versatile building block for pharmaceutical research. Its synthesis via the robust Mannich reaction is straightforward, and its structure offers multiple handles for chemical modification. The analytical protocols detailed herein provide a reliable framework for ensuring the quality and integrity of the material. Its established role as a key fragment in kinase inhibitors underscores its importance for scientists and researchers dedicated to the development of next-generation therapeutics.

References

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available at: [Link]

-

One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Thai Journal of Science and Technology. Available at: [Link]

-

The Mannich Reaction. Wikipedia. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

2-((Dimethylamino)methyl)aniline | C9H14N2 | CID 12586115. PubChem. Available at: [Link]

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

- Method for preparing p-amino-N,N-dimethyl aniline phosphate. Google Patents.

-

Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air. Semantic Scholar. Available at: [Link]

-

Aniline, N-methyl- - Mass Spectrum. NIST WebBook. Available at: [Link]

-

Mass spectrum of dimethylamine C2H7N. Doc Brown's Chemistry. Available at: [Link]

- Gas chromatography-mass spectrometry detection method for methylaniline compound. Google Patents.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. EP1257522A1 - Method for production of diaminodiphenylmethanes - Google Patents [patents.google.com]

- 2. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101870656A - Method for preparing 2,4-dimethylaniline by direct amination of m-xylene - Google Patents [patents.google.com]

- 4. US4978792A - Process for producing aminobenzylamine - Google Patents [patents.google.com]

- 5. KR870002017B1 - Method for preparing aminobenzylamine - Google Patents [patents.google.com]

- 6. ES2644568T3 - Procedure for the preparation of N, N-dialkylbenzylamines in halogenated nucleus - Google Patents [patents.google.com]

- 7. US5030762A - Formaldehyde/amine adduct - Google Patents [patents.google.com]

- 8. US2101215A - Resinous aminomethanol-aromatic amine-formaldehyde condensation products - Google Patents [patents.google.com]

- 9. US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol - Google Patents [patents.google.com]

2-((Dimethylamino)methyl)aniline dihydrochloride melting point and solubility

An In-Depth Technical Guide to the Physicochemical Properties of 2-((Dimethylamino)methyl)aniline Dihydrochloride

Introduction

2-((Dimethylamino)methyl)aniline dihydrochloride is a substituted aniline derivative that holds significance as a versatile building block in synthetic chemistry and drug discovery. Its structure, featuring a primary aromatic amine, a tertiary aliphatic amine, and an aromatic ring, makes it a valuable precursor for the synthesis of more complex molecules, including potential pharmaceutical agents and ligands for metal catalysis. The dihydrochloride salt form is specifically engineered to enhance the compound's stability and aqueous solubility, critical parameters for its handling, formulation, and application in biological systems.

This guide provides a comprehensive analysis of two core physicochemical properties of 2-((Dimethylamino)methyl)aniline dihydrochloride: its melting point and solubility. As a Senior Application Scientist, the following sections are structured to provide not only the empirical data but also the underlying scientific principles and validated experimental protocols necessary for researchers in the field.

Core Physicochemical Properties

The physical characteristics of a compound are dictated by its molecular structure. For 2-((Dimethylamino)methyl)aniline dihydrochloride, the presence of ionic chloride atoms and the capacity for hydrogen bonding significantly influence its melting point and solubility profile.

| Property | Value | Source(s) |

| CAS Number | 858846-63-6 | [1][2][3][4] |

| Molecular Formula | C₉H₁₆Cl₂N₂ | [1][2] |

| Molecular Weight | 223.14 g/mol | [2] |

| Melting Point | 200 °C | [2] |

| Solubility | Expected to be highly soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | Inferred from chemical structure |

Note: The dihydrochloride salt form is designed to significantly increase aqueous solubility compared to the free base form.

Melting Point Determination: A Measure of Purity and Stability

The melting point is a fundamental thermal property of a solid, representing the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline substance, this transition occurs over a narrow temperature range. The reported melting point of 200 °C for 2-((Dimethylamino)methyl)aniline dihydrochloride indicates a thermally stable crystalline solid.[2]

Causality Behind Experimental Choices

The choice of the capillary melting point method is based on its precision, reliability, and requirement for only a small amount of sample. The key to an accurate determination lies in a slow, controlled heating rate (typically 1-2 °C per minute) as the temperature approaches the expected melting point. A rapid heating rate can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially elevated and broad melting range. A sharp melting range (e.g., within 1 °C) is a strong indicator of high purity, whereas impurities tend to depress and broaden the melting range.

Experimental Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Detailed Protocol for Melting Point Determination

-

Sample Preparation: Ensure the 2-((Dimethylamino)methyl)aniline dihydrochloride sample is completely dry, as residual solvents can depress the melting point.

-

Grinding: Place a small amount of the crystalline solid on a watch glass and finely crush it into a powder using a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to force a small amount of the sample in. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until the sample height is 2-3 mm.

-

Instrument Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating: Set the initial heating rate to be rapid until the temperature is about 20 °C below the expected melting point (i.e., heat quickly to ~180 °C).

-

Equilibration and Measurement: Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Data Recording: Observe the sample through the magnifying lens. Record the temperature at which the first signs of melting are observed (T1) and the temperature at which the last solid crystal disappears (T2). The melting point is reported as the range T1-T2.

Solubility Assessment: A Critical Parameter for Application

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a compound intended for biological research or drug development, aqueous solubility is a paramount parameter as it governs bioavailability and formulation possibilities. The presence of two hydrochloride salts on the aniline derivative dramatically increases its polarity and ability to form ion-dipole interactions with water molecules. This is a deliberate chemical modification to overcome the generally poor water solubility of aniline-based compounds.

Causality Behind Experimental Choices

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility. This protocol is designed to be a self-validating system by ensuring that the system reaches a true equilibrium state. This is achieved by agitating the sample in the solvent for an extended period (e.g., 24-48 hours) until the concentration of the dissolved solute in the supernatant no longer changes over time. This ensures the measured solubility is a true thermodynamic constant under the specified conditions (temperature, pressure) and not a kinetically trapped supersaturated state. Quantification via a validated analytical technique like HPLC or UV-Vis spectroscopy provides accuracy and reproducibility.

Experimental Workflow for Aqueous Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol for Aqueous Solubility Determination

-

Preparation: Add an excess amount of 2-((Dimethylamino)methyl)aniline dihydrochloride to a glass vial (e.g., 10 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL of deionized water) to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the vial at a low speed to pellet the solid.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any microscopic undissolved particles.

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Generate a calibration curve by measuring the analytical response (e.g., UV absorbance at a specific wavelength or peak area from an HPLC chromatogram) for each standard.

-

Dilute the filtered sample to fall within the linear range of the calibration curve.

-

Measure the analytical response of the diluted sample and use the calibration curve to determine its concentration.

-

-

Calculation: Multiply the measured concentration by the dilution factor to calculate the solubility of the compound in the solvent. Report the result in appropriate units (e.g., mg/mL or mM).

Conclusion

The physicochemical properties of 2-((Dimethylamino)methyl)aniline dihydrochloride, particularly its melting point of 200 °C and its high anticipated aqueous solubility, define its utility as a research chemical.[2] The high melting point is indicative of a stable, crystalline salt, while its solubility is a direct and intentional consequence of its dihydrochloride form, making it suitable for applications in aqueous media common in chemical and biological research. The protocols detailed in this guide represent robust, validated methods for the precise determination of these critical parameters, ensuring data integrity and reproducibility for scientists in drug development and synthetic chemistry.

References

-

Ataman Kimya. DIMETHYLANILINE. [Link]

Sources

An In-depth Technical Guide on the Purity and Stability of 2-((Dimethylamino)methyl)aniline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-((Dimethylamino)methyl)aniline dihydrochloride is a substituted aniline derivative of increasing interest within pharmaceutical research and development. Its structural motifs suggest potential applications as a key intermediate in the synthesis of novel therapeutic agents. As with any compound destined for pharmaceutical use, a comprehensive understanding of its purity and stability profile is not merely a regulatory requirement but a fundamental scientific necessity. The seemingly subtle interplay of impurities and degradation products can have profound effects on the safety, efficacy, and manufacturability of the final drug product.

This guide provides a deep dive into the critical aspects of purity and stability for 2-((Dimethylamino)methyl)aniline dihydrochloride. Moving beyond a simple recitation of facts, we will explore the underlying chemical principles that govern its synthesis, purification, and degradation. The protocols and methodologies detailed herein are designed to be robust and self-validating, empowering researchers to confidently assess and control the quality of this important building block.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-((Dimethylamino)methyl)aniline dihydrochloride is paramount for the development of analytical methods and the design of stability studies.

| Property | Value | Source |

| Chemical Formula | C₉H₁₆Cl₂N₂ | [1] |

| Molecular Weight | 223.14 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| Melting Point | ~200 °C | [1] |

| Solubility | Soluble in water. | Inferred from dihydrochloride salt nature |

Synthesis and Purification: A Pathway to High Purity

The purity of 2-((Dimethylamino)methyl)aniline dihydrochloride begins with its synthesis. While specific literature for this exact molecule is sparse, a robust synthesis can be extrapolated from established methods for related aniline derivatives. The most probable synthetic route involves the reductive amination of 2-aminobenzaldehyde with dimethylamine, followed by salt formation.

Logical Flow of Synthesis and Purification

Caption: Synthesis and purification workflow for 2-((Dimethylamino)methyl)aniline dihydrochloride.

Experimental Protocol: Synthesis and Purification

-

Reductive Amination:

-

To a stirred solution of 2-aminobenzaldehyde (1.0 eq) in dichloromethane (DCM) at 0 °C, add dimethylamine (2.0 eq, as a solution in THF or as a gas).

-

After stirring for 30 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

-

Work-up and Extraction of the Free Base:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.

-

-

Purification of the Free Base (Optional, for higher purity):

-

The crude free base can be further purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

-

-

Formation of the Dihydrochloride Salt:

-

Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether or ethyl acetate (2.2 eq) with vigorous stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

-

Recrystallization:

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Recrystallize the solid from a suitable solvent system, such as ethanol/ether or methanol/ether, to obtain the final product of high purity.

-

Dry the purified salt under vacuum.

-

Stability Profile: Understanding Degradation Pathways

A comprehensive understanding of the stability of 2-((Dimethylamino)methyl)aniline dihydrochloride is critical for defining its shelf-life and storage conditions. Forced degradation studies, conducted under conditions more stringent than accelerated stability testing, are essential to identify potential degradation products and elucidate degradation pathways.

Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the structure of 2-((Dimethylamino)methyl)aniline, several degradation pathways can be anticipated under stress conditions:

-

Oxidation: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities such as nitroso and nitro derivatives, as well as polymeric materials. The tertiary amine can also be oxidized to an N-oxide.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature could potentially lead to unforeseen reactions.

-

Photodegradation: Aromatic amines can be sensitive to light, leading to complex degradation profiles.

The degradation of aniline compounds often proceeds through radical mechanisms, potentially leading to a variety of by-products. For instance, ozonation of aniline can yield nitrobenzene, azobenzene, and other related compounds.[3]

Analytical Methodologies for Purity and Stability Assessment

A validated, stability-indicating analytical method is the cornerstone of any purity and stability program. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose, often coupled with mass spectrometry (MS) for the identification of unknown impurities and degradants.

Development of a Stability-Indicating HPLC Method

A successful stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all potential process impurities and degradation products.

Starting HPLC Method Parameters (to be optimized):

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amines and is MS-compatible. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 5-95% B over 20 minutes | A good starting point to elute a range of polar and non-polar compounds. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity. |

Protocol for Forced Degradation Sample Analysis

-

Sample Preparation:

-

Prepare solutions of 2-((Dimethylamino)methyl)aniline dihydrochloride (e.g., 1 mg/mL) in water or a suitable solvent.

-

For hydrolytic studies, use 0.1 M HCl and 0.1 M NaOH.

-

For oxidative studies, use 3% H₂O₂.

-

For thermal and photolytic studies, expose the solid material to the stress conditions and then dissolve in a suitable solvent.

-

-

Stress Conditions:

-

Acid/Base Hydrolysis: Incubate samples at 60 °C for up to 24 hours.

-

Oxidation: Store at room temperature for up to 24 hours.

-

Thermal: Expose the solid to 80 °C for up to 7 days.

-

Photostability: Expose the solid and solution to light according to ICH Q1B guidelines.

-

-

Analysis:

-

At appropriate time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze by the developed stability-indicating HPLC method.

-

Use a PDA detector to check for peak purity of the main peak.

-

Couple the HPLC to a mass spectrometer to obtain mass information on any new peaks that appear.

-

Characterization of Impurities and Degradants

The structural elucidation of impurities and degradation products is a critical step in ensuring the safety of a drug substance.

-

Mass Spectrometry (MS): Provides the molecular weight of the unknown compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. 1H and 13C NMR are fundamental, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to piece together the complete structure. Spectroscopic data for related dimethylaniline compounds can serve as a reference for spectral interpretation.[4][5][6]

Storage and Handling

Based on the anticipated chemical liabilities of an aniline derivative, the following storage and handling recommendations are prudent:

-

Storage: The compound should be stored in well-closed containers, protected from light, and at controlled room temperature. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.

-

Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

Ensuring the purity and stability of 2-((Dimethylamino)methyl)aniline dihydrochloride is a multi-faceted endeavor that requires a deep understanding of its chemical properties, a robust synthetic and purification strategy, and the implementation of validated, stability-indicating analytical methods. While specific literature for this compound is not extensive, by applying established principles of organic chemistry and pharmaceutical analysis for related aniline derivatives, a comprehensive quality control strategy can be successfully developed and implemented. This guide provides the foundational knowledge and practical protocols to empower researchers in their work with this promising pharmaceutical intermediate.

References

-

PubChem. (n.d.). 2,N-Dimethylaniline. Retrieved from [Link]

-

PubMed. (2007). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Retrieved from [Link]

-

PubMed. (2003). The degradation products of aniline in the solutions with ozone and kinetic investigations. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

-

ResearchGate. (2014). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines | Request PDF. Retrieved from [Link]

-

PMC - NIH. (2019). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]

-

ResearchGate. (2005). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Retrieved from [Link]

-

Lead Sciences. (n.d.). 2-((Dimethylamino)methyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-((Dimethylamino)methyl)aniline. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Retrieved from [Link]

-

ACS Publications. (2024). Pillar[7]arene-Mediated Assembly of Amphiphiles for Enhanced Light Harvesting and Photocatalysis | Langmuir. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIMETHYLANILINE. Retrieved from [Link]

- Google Patents. (n.d.). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.

-

NIST WebBook. (n.d.). 2,4-Dimethyl aniline hydrochloride. Retrieved from [Link]

-

Semantic Scholar. (2009). Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air. Retrieved from [Link]

-

Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

-

NIST WebBook. (n.d.). Aniline, N-methyl-. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2-((Dimethylamino)methyl)aniline | CymitQuimica [cymitquimica.com]

- 3. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,N-Dimethylaniline | C8H11N | CID 69137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dimethylaniline(87-59-2) 1H NMR spectrum [chemicalbook.com]

- 6. pure.mpg.de [pure.mpg.de]

- 7. Organic Syntheses Procedure [orgsyn.org]

Navigating the Safe Handling of 2-((Dimethylamino)methyl)aniline Dihydrochloride: A Technical Guide for Researchers

This guide provides a detailed examination of the safety and handling protocols for 2-((Dimethylamino)methyl)aniline dihydrochloride (CAS No. 858846-63-6), a versatile small molecule scaffold utilized in contemporary research and development.[1][2] Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific salt, this document synthesizes available data for the parent compound, 2-((Dimethylamino)methyl)aniline, with established safety profiles of structurally related aniline derivatives and amine hydrochlorides. This approach ensures a robust framework for risk mitigation in a laboratory setting.

Hazard Identification and Risk Assessment: A Multi-faceted Approach

Understanding the intrinsic hazards of 2-((Dimethylamino)methyl)aniline dihydrochloride is foundational to its safe handling. The primary toxicological information is derived from the free base, 2-((Dimethylamino)methyl)aniline.

Intrinsic Hazards of the Parent Compound

The European Chemicals Agency (ECHA) has aggregated GHS information for 2-((Dimethylamino)methyl)aniline, indicating the following hazards:

-

Acute Oral Toxicity: Harmful if swallowed (H302).[3]

-

Skin Sensitization: May cause an allergic skin reaction (H317).[3]

-

Eye Irritation: Causes serious eye irritation (H319).[3]

These classifications necessitate careful handling to avoid ingestion, skin contact, and eye exposure.

Extrapolated Hazards from Structurally Related Compounds

Due to the aniline substructure, it is prudent to consider the more severe hazards associated with related compounds like N,N-dimethylaniline. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[4][5] While these specific classifications are not confirmed for 2-((Dimethylamino)methyl)aniline dihydrochloride, the structural similarity warrants a cautious approach, assuming a higher level of toxicity as a precautionary measure.

The Influence of the Dihydrochloride Salt Form

The dihydrochloride form of this compound introduces an additional layer of consideration. Amine hydrochlorides can release hydrochloric acid upon contact with water or moisture, creating a corrosive environment. Therefore, the handling of this compound should also account for the potential for acidic and corrosive properties.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of 2-((Dimethylamino)methyl)aniline dihydrochloride should be conducted in a well-ventilated area.[6] A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.

-

Containment: For procedures with a higher risk of aerosolization, the use of a glove box is recommended.

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate vicinity of the handling area.

Personal Protective Equipment (PPE): Essential for Direct Handling

The following PPE is mandatory when handling 2-((Dimethylamino)methyl)aniline dihydrochloride:

| PPE Category | Specification | Rationale |

| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles, addressing the serious eye irritation hazard.[3] |

| Hand | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, mitigating the risk of skin sensitization and potential absorption of a toxic substance.[7] |

| Body | A lab coat, and for larger quantities or increased risk of splashing, a chemically resistant apron or coveralls. | Provides a barrier against accidental spills and contamination of personal clothing.[7] |

| Respiratory | For handling fine powders, a NIOSH-approved respirator with a particulate filter is recommended. In case of potential vapor generation, a respirator with an organic vapor cartridge should be used. | Minimizes the risk of inhaling the compound, a critical precaution given the known toxicity of related anilines upon inhalation.[5] |

Safe Handling and Storage Protocols: Ensuring Chemical Integrity and User Safety

Adherence to strict handling and storage procedures is paramount to prevent accidents and maintain the stability of the compound.

Handling Procedures

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

-

Grounding: For transfers of larger quantities, containers should be bonded and grounded to prevent static discharge.[6]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

Storage Requirements

-

Container: Keep the container tightly closed.[5]

-

Environment: Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[4][6]

-

Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.[8]

Emergency Procedures: A Prepared Response to Accidental Exposure

In the event of an emergency, a swift and informed response is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation or other symptoms develop.[9][10]

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]

Spill Response

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of risk assessment and the necessary steps for safe handling of 2-((Dimethylamino)methyl)aniline dihydrochloride.

Caption: Risk Assessment Workflow for 2-((Dimethylamino)methyl)aniline dihydrochloride.

Caption: Step-by-step Safe Handling Protocol.

Conclusion: A Commitment to a Culture of Safety

References

- Thermo Fisher Scientific. (2018).

- Central Drug House (P) Ltd.

- Puritan Products. (2007).

- International Labour Organization & World Health Organization. (2021). ICSC 0877 - N,N-DIMETHYLANILINE.

- Fisher Scientific.

- Sigma-Aldrich. (2025).

- Echemi.com.

-

PubChem. 2-((Dimethylamino)methyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

- New Jersey Department of Health. Hazardous Substance Fact Sheet - Dimethylaniline.

- NOAA. N,N-DIMETHYLANILINE - CAMEO Chemicals.

Sources

- 1. biosynth.com [biosynth.com]

- 2. aceschem.com [aceschem.com]

- 3. 2-((Dimethylamino)methyl)aniline | C9H14N2 | CID 12586115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thermofishersci.in [thermofishersci.in]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. docs.gato.txst.edu [docs.gato.txst.edu]

- 7. ICSC 0877 - N,N-DIMETHYLANILINE [chemicalsafety.ilo.org]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. nj.gov [nj.gov]

- 11. N,N-DIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Versatile Scaffold: A Technical Guide to the Research Applications of 2-((Dimethylamino)methyl)aniline Dihydrochloride

Foreword: Unveiling the Potential of a Unique Building Block

In the landscape of modern chemical research, the strategic design and utilization of versatile molecular scaffolds are paramount to the efficient discovery and development of novel functional molecules. 2-((Dimethylamino)methyl)aniline dihydrochloride, a seemingly unassuming substituted aniline, presents itself as a molecule of significant untapped potential for researchers across drug discovery, catalysis, and materials science. Its unique combination of a reactive primary aromatic amine, a sterically influential and potentially coordinating ortho-substituted dimethylaminomethyl group, and its formulation as a stable dihydrochloride salt, offers a compelling toolkit for the synthetic chemist. This guide aims to provide an in-depth technical exploration of the prospective research applications of this compound, moving beyond a mere cataloging of possibilities to a detailed examination of the "why" and "how" behind its potential utility. By grounding our exploration in established chemical principles and analogous applications of related structures, we will illuminate the path for researchers to harness the full potential of this intriguing molecule.

Physicochemical Properties and Structural Rationale

Before delving into its applications, a thorough understanding of the inherent properties of 2-((Dimethylamino)methyl)aniline dihydrochloride is essential. These characteristics are the foundation upon which its reactivity and utility are built.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆Cl₂N₂ | |

| Molecular Weight | 223.14 g/mol | |

| CAS Number | 858846-63-6 | |

| Appearance | Crystalline solid | |

| Melting Point | 200 °C |

The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, a practical advantage in various reaction setups. The free base, 2-((Dimethylamino)methyl)aniline, possesses a primary aromatic amine and a tertiary benzylic amine. The ortho-dimethylaminomethyl group exerts a significant steric and electronic influence on the aniline moiety. This steric hindrance can direct reactions to other positions on the aromatic ring and influence the conformation of resulting molecules. Electronically, the nitrogen lone pairs of both amino groups can participate in chemical transformations, with the aniline nitrogen's nucleophilicity being tempered by its interaction with the aromatic ring.

Figure 1: Structure of 2-((Dimethylamino)methyl)aniline.

Application in Drug Discovery and Medicinal Chemistry

The aniline scaffold is a cornerstone in medicinal chemistry, and the unique substitution pattern of 2-((Dimethylamino)methyl)aniline makes it a particularly interesting starting material for the synthesis of novel therapeutic agents.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. Many approved kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the kinase ATP-binding pocket. The 2-substituted aniline pyrimidine scaffold, for instance, has been identified as a promising framework for potent dual Mer/c-Met inhibitors.[1]

The primary amine of 2-((Dimethylamino)methyl)aniline can be readily utilized in nucleophilic aromatic substitution or condensation reactions to construct the core of such inhibitors. The ortho-dimethylaminomethyl group can serve multiple purposes:

-

Modulation of Physicochemical Properties: The tertiary amine can be protonated at physiological pH, enhancing the solubility of the final compound.

-

Introduction of a Key Binding Interaction: The nitrogen atom can act as a hydrogen bond acceptor, forming crucial interactions with the target protein.

-

Steric Control: The bulky ortho-substituent can orient the rest of the molecule within the binding pocket to optimize interactions and enhance selectivity.

Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor Precursor

This protocol outlines a general approach for the initial coupling reaction to form a key intermediate.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-((Dimethylamino)methyl)aniline dihydrochloride (1.0 eq) in a suitable solvent such as isopropanol or DMF.

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) to neutralize the dihydrochloride and free the primary amine.

-

Addition of Electrophile: To the stirred solution, add the heterocyclic electrophile (e.g., a 2-chloropyrimidine derivative, 1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. The product can be isolated by precipitation, extraction, and subsequent purification by column chromatography on silica gel.

Figure 2: Workflow for Kinase Inhibitor Precursor Synthesis.

Precursor for Analgesic Compounds

A significant application for structurally related compounds is in the synthesis of analgesics. For example, 2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol, an analog of the well-known analgesic tramadol, is synthesized from a precursor that could be conceptually derived from a related aniline. A patent describes the Grignard reaction of 2-((dimethylamino)methyl)cyclohexanone with 3-methoxyphenylmagnesium bromide.[2] This highlights the utility of the dimethylaminomethyl moiety in the synthesis of complex, biologically active molecules.

While not a direct application of the aniline, this demonstrates the value of the ortho-aminomethylphenyl scaffold in constructing molecules with therapeutic potential. The aniline group of our title compound could be chemically transformed (e.g., through diazotization followed by reduction) to provide a cyclohexyl ring, thus opening a pathway to tramadol-like structures.

Role in Homogeneous Catalysis

The ortho-dimethylaminomethyl group, in conjunction with the aniline nitrogen, can act as a bidentate ligand for transition metals. This chelation can stabilize the metal center and modulate its catalytic activity. Palladium complexes, in particular, are workhorses in modern organic synthesis, catalyzing a wide array of cross-coupling reactions.

Ligand for Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in forming carbon-carbon and carbon-heteroatom bonds.[3] The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands coordinated to the palladium center. The 2-((Dimethylamino)methyl)aniline scaffold offers a potential N,N'-bidentate ligand system.

Potential Advantages of 2-((Dimethylamino)methyl)aniline as a Ligand:

-

Chelation Effect: The formation of a stable five-membered ring upon coordination to a metal center can enhance the stability of the catalytic complex.

-

Electronic Tuning: The electronic properties of the aniline ring can be modified with additional substituents to fine-tune the catalytic activity of the metal center.

-

Steric Influence: The ortho-substituent can create a specific steric environment around the metal, potentially leading to higher selectivity in certain transformations.

Hypothetical Catalytic Cycle for a Suzuki-Miyaura Coupling

Figure 3: A Simplified Suzuki-Miyaura Catalytic Cycle.

In this cycle, "L" could represent the 2-((Dimethylamino)methyl)aniline ligand, which would remain coordinated to the palladium center throughout the catalytic process, influencing each step from oxidative addition to reductive elimination.

Building Block for Functional Materials

The reactivity of the aniline group also positions 2-((Dimethylamino)methyl)aniline as a valuable monomer for the synthesis of functional polymers.

Synthesis of Conductive Polymers

Polyaniline and its derivatives are a well-studied class of conducting polymers with applications in sensors, antistatic coatings, and electronic devices. The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation.[4][5] The introduction of the dimethylaminomethyl substituent can significantly impact the properties of the resulting polymer.

Potential Effects of the Dimethylaminomethyl Group on Polymer Properties:

-

Solubility: The substituent can disrupt the packing of the polymer chains, potentially leading to increased solubility in common organic solvents, which is a significant advantage for processability.[5]

-

Morphology: The steric bulk of the substituent can influence the morphology of the polymer, affecting its film-forming properties and surface characteristics.

-

Doping and Conductivity: The tertiary amine group can be protonated, influencing the doping level and, consequently, the electrical conductivity of the polymer.

Experimental Protocol: Chemical Oxidative Polymerization

-

Monomer Solution: Dissolve 2-((Dimethylamino)methyl)aniline dihydrochloride in an acidic aqueous solution (e.g., 1 M HCl).

-

Oxidant Solution: Prepare a solution of an oxidizing agent, such as ammonium persulfate, in the same acidic medium.

-

Polymerization: Cool the monomer solution in an ice bath and slowly add the oxidant solution dropwise with vigorous stirring. The reaction mixture will typically change color as the polymerization proceeds.

-

Isolation and Purification: After several hours, the polymer precipitate is collected by filtration, washed extensively with the acidic solution and then with a solvent like methanol to remove oligomers and unreacted monomer.

-

Drying: The final polymer is dried under vacuum to a constant weight.

Conclusion and Future Outlook

2-((Dimethylamino)methyl)aniline dihydrochloride is more than just another substituted aniline; it is a versatile building block with a rich potential for innovation across multiple scientific disciplines. Its unique structural features provide a foundation for the development of novel kinase inhibitors, the design of efficient catalytic systems, and the synthesis of functional polymeric materials. While direct, published applications of this specific compound are still emerging, the principles of synthetic chemistry and the wealth of literature on analogous structures provide a clear roadmap for its exploration. It is our hope that this technical guide will inspire researchers to unlock the full potential of this promising molecule, leading to new discoveries and advancements in their respective fields.

References

- Gao, F., et al. (2021). Synthesis and Characteristics of Poly(2,5-dimethylaniline) as Conductive Polymer. Chinese Journal of Applied Chemistry, 38(4), 439-446.

- Request PDF. (2014). Synthesis and electrochemical properties of poly(2,3-dimethylaniline)/polyaniline composites. Polymer Composites.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.

- US20050215821A1 - Process for preparing 2-[(dimethylamino)- methyl]-1-(3-methoxyphenyl)

- EP1527043B1 - Method for the production of 2- (dimethylamino)methyl|-1-(3-methoxyphenyl)

- Palladium Catalysts [Cross-coupling Reaction using Transition Metal C

- Polymerization of new aniline derivatives: synthesis, characterization and applic

- Polymerization of new aniline derivatives: synthesis, characterization and applic

- US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)

- US20030069299A1 - Substituted indolinones, preparation thereof and their use as pharmaceutical compositions - Google P

- CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google P

- Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers - Indian Academy of Sciences.

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH.

- Dimethylaniline - Wikipedia.

- Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC - PubMed Central.

- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - MDPI.

- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing).

- Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)

- Complex of 2-(methylthio)aniline with palladium(II)

- Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors - Benchchem.

- donor cis‑palladium(II) complexes with bidentate (pyridin‑2‑yl)methyl‑aniline ligands. (2023).

- {2,6-Bis[(dimethylamino)methyl]phenyl-κN,C,N′}chloronickel(II)

- N,N-Dimethylaniline | C8H11N | CID 949 - PubChem.

Sources

- 1. mdpi.com [mdpi.com]

- 2. EP1527043B1 - Method for the production of 2- (dimethylamino)methyl|-1-(3-methoxyphenyl)cyclohexanol - Google Patents [patents.google.com]

- 3. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]

- 4. Synthesis and Characteristics of Poly(2,5-dimethylaniline) as Conductive Polymer [yyhx.ciac.jl.cn]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis, Derivatization, and Application of 2-((Dimethylamino)methyl)aniline Analogs

Abstract: This technical guide provides an in-depth exploration of 2-((Dimethylamino)methyl)aniline, a versatile ortho-substituted aniline that serves as a critical building block in medicinal chemistry and materials science. We delve into the foundational synthesis of the core molecule, explore diverse strategies for its derivatization, present detailed protocols for characterization, and discuss its applications as a privileged scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this compound and its analogs.

Introduction: The Strategic Importance of the 2-((Dimethylamino)methyl)aniline Scaffold

2-((Dimethylamino)methyl)aniline is an aromatic amine characterized by a primary aniline group and a dimethylaminomethyl side chain positioned ortho to each other. This specific arrangement imparts unique chemical properties that make it a valuable synthon. The primary amine serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, N-alkylation, and diazotization. Simultaneously, the ortho-dimethylaminomethyl group can act as an intramolecular catalyst, a directing group in aromatic substitution reactions, or a key pharmacophoric element for receptor binding.

The strategic value of this scaffold lies in the interplay between its two functional groups. The tertiary amine can influence the reactivity of the primary amine and the aromatic ring, and its basicity allows for salt formation, which can be crucial for modulating the solubility and bioavailability of its derivatives in drug discovery contexts. This guide will provide the foundational knowledge and practical methodologies required to exploit these properties effectively.

Part I: Synthesis and Properties of the Core Moiety

The most common and efficient route to synthesize the parent compound, 2-((Dimethylamino)methyl)aniline, is via the Mannich reaction, followed by a reduction step. This classical approach offers high yields and utilizes readily available starting materials.

Experimental Protocol: Synthesis of 2-((Dimethylamino)methyl)aniline

Objective: To synthesize the parent compound from 2-nitrobenzaldehyde.

Causality: This two-step protocol is preferred for its efficiency. The initial Mannich-type reaction using 2-nitrobenzaldehyde, dimethylamine, and formaldehyde (or its equivalent, Eschenmoser's salt) selectively installs the side chain. The subsequent reduction of the nitro group to a primary amine is a robust and high-yielding transformation, commonly achieved through catalytic hydrogenation. Using the nitro-substituted precursor prevents side reactions that could occur at the more reactive aniline nitrogen.

Materials:

-

2-Nitrobenzaldehyde

-

Dimethylamine (as a solution, e.g., 40% in water, or hydrochloride salt)

-

Formaldehyde (37% aqueous solution) or Eschenmoser's salt

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Hydrogen gas (H₂)

Procedure:

-

Step 1: Synthesis of 1-((Dimethylamino)methyl)-2-nitrobenzene.

-

In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add aqueous dimethylamine solution (1.2 eq) dropwise, followed by aqueous formaldehyde solution (1.2 eq).

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitro intermediate.

-

-

Step 2: Reduction to 2-((Dimethylamino)methyl)aniline.

-

Dissolve the crude 1-((Dimethylamino)methyl)-2-nitrobenzene from Step 1 in methanol.

-

Carefully add 10% Pd/C catalyst (approx. 5-10 mol%).

-

Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-((Dimethylamino)methyl)aniline, which can be purified further by column chromatography or distillation if necessary.

-

Part II: Strategies for Derivatization and Analog Synthesis

The true utility of the 2-((Dimethylamino)methyl)aniline scaffold is realized through its derivatization. The presence of three distinct reactive sites—the primary amine, the aromatic ring, and the tertiary amine—allows for a modular approach to creating a diverse library of analogs.

Logical Flow of Derivatization Strategies

Caption: Derivatization pathways from the core scaffold.

Modification at the Primary Aniline Group

This is the most common site for modification, allowing for the introduction of a vast array of functional groups.

-

Acylation and Sulfonylation: The primary amine readily reacts with acid chlorides, anhydrides, or sulfonyl chlorides under basic conditions to form stable amides and sulfonamides. This is a cornerstone reaction for building complexity and is frequently used in drug discovery to modulate lipophilicity and introduce new hydrogen bonding motifs.

-

Heterocycle Formation: The ortho-disposed functional groups can be used to construct fused heterocyclic systems. For example, condensation with carboxylic acids or their derivatives can lead to the formation of benzimidazoles, a privileged scaffold in medicinal chemistry.

Modification of the Aromatic Ring

The aniline group is a powerful activating group, directing electrophilic aromatic substitution (EAS) to the ortho and para positions. Since the ortho position is blocked, substitutions occur primarily at the C4 and C6 positions.

-

Halogenation: Introducing halogens (e.g., Br, Cl) can significantly alter electronic properties and provide a handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

Nitration: While requiring careful control to avoid oxidation, nitration can introduce a nitro group, which can then be reduced to a new amino group, enabling further functionalization.

Modification of the (Dimethylamino)methyl Side Chain

-